molecular formula C13H12N2OS B14174674 1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one

1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one

Cat. No.: B14174674
M. Wt: 244.31 g/mol
InChI Key: SZAJCTUBIQVDIO-UHFFFAOYSA-N
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Description

1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one is a complex organic compound that features a benzo[b]thiophene moiety fused with an imidazolidinone ring

Preparation Methods

The synthesis of 1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 1-chloroisoquinoline reacts with benzo[b]thiophen-2-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where halogenated derivatives or other functional groups are introduced.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

1-(1-benzothiophen-5-yl)-4-ethenylimidazolidin-2-one

InChI

InChI=1S/C13H12N2OS/c1-2-10-8-15(13(16)14-10)11-3-4-12-9(7-11)5-6-17-12/h2-7,10H,1,8H2,(H,14,16)

InChI Key

SZAJCTUBIQVDIO-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN(C(=O)N1)C2=CC3=C(C=C2)SC=C3

Origin of Product

United States

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